

# N-(4-fluorophenyl)cyclohexanecarboxamide

## literature review and background

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### Compound of Interest

**Compound Name:** N-(4-fluorophenyl)cyclohexanecarboxamide

**Cat. No.:** B312733

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An In-depth Technical Guide to **N-(4-fluorophenyl)cyclohexanecarboxamide**

## Introduction

**N-(4-fluorophenyl)cyclohexanecarboxamide** is a synthetic carboxamide derivative with the chemical formula  $C_{13}H_{16}FNO$ .<sup>[1][2]</sup> It consists of a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its structural features and potential for modification. The presence of the fluorine atom, a common bioisostere in drug design, can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.<sup>[1]</sup> This guide provides a comprehensive review of the available literature on **N-(4-fluorophenyl)cyclohexanecarboxamide**, covering its chemical properties, synthesis, and the biological activities of structurally related compounds.

## Chemical and Physical Properties

**N-(4-fluorophenyl)cyclohexanecarboxamide** is a white solid at room temperature. The key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>16</sub> FNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	221.27 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	N-(4-fluorophenyl)cyclohexanecarboxamide	<a href="#">[1]</a>
Canonical SMILES	<chem>C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F</chem>	<a href="#">[1]</a>
InChI Key	RQMDSCPCNJHYJL-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16)	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide

The primary method for synthesizing **N-(4-fluorophenyl)cyclohexanecarboxamide** is through the acylation of 4-fluoroaniline with cyclohexanecarbonyl chloride. This is a standard and well-established method for amide bond formation.

### Experimental Protocol: Acid Chloride Route

This protocol details the synthesis via the formation of an acid chloride intermediate.

Materials:

- Cyclohexanecarboxylic acid (1.0 equivalent)
- Thionyl chloride (1.2 equivalents)
- Anhydrous dichloromethane (DCM)

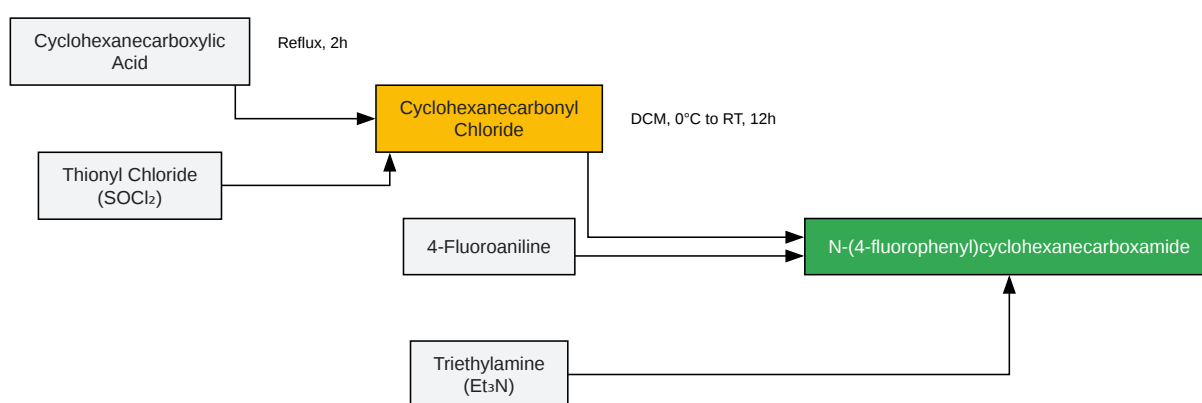
- 4-Fluoroaniline (1.1 equivalents)
- Triethylamine (1.5 equivalents)
- Deionized water
- 1M Hydrochloric acid
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Formation of Cyclohexanecarbonyl Chloride:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq.). Carefully add thionyl chloride (1.2 eq.) and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.
- **Removal of Excess Thionyl Chloride:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
- **Amide Formation:** Dissolve the resulting crude cyclohexanecarbonyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 4-fluoroaniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
- **Reaction:** Cool the acid chloride solution to 0°C using an ice bath. Add the 4-fluoroaniline and triethylamine solution dropwise to the cooled acid chloride solution with constant stirring.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
- **Work-up:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M hydrochloric acid, deionized water, and brine.

- **Drying and Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **N-(4-fluorophenyl)cyclohexanecarboxamide**.

## Synthesis Workflow Diagram



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Caption: Synthesis of **N-(4-fluorophenyl)cyclohexanecarboxamide** via the acid chloride route.

## Biological and Pharmacological Activity

While fluorophenyl groups are common in bioactive molecules, specific biological data for **N-(4-fluorophenyl)cyclohexanecarboxamide** is not extensively reported in the peer-reviewed literature.<sup>[1]</sup> However, the structural motifs present in this compound are found in various pharmacologically active agents. This section reviews the biological activities of structurally related compounds to provide context for potential research directions.

## Activities of Structurally Related Compounds

Several studies have explored derivatives of cyclohexanecarboxamide and N-phenyl amides for various therapeutic targets.

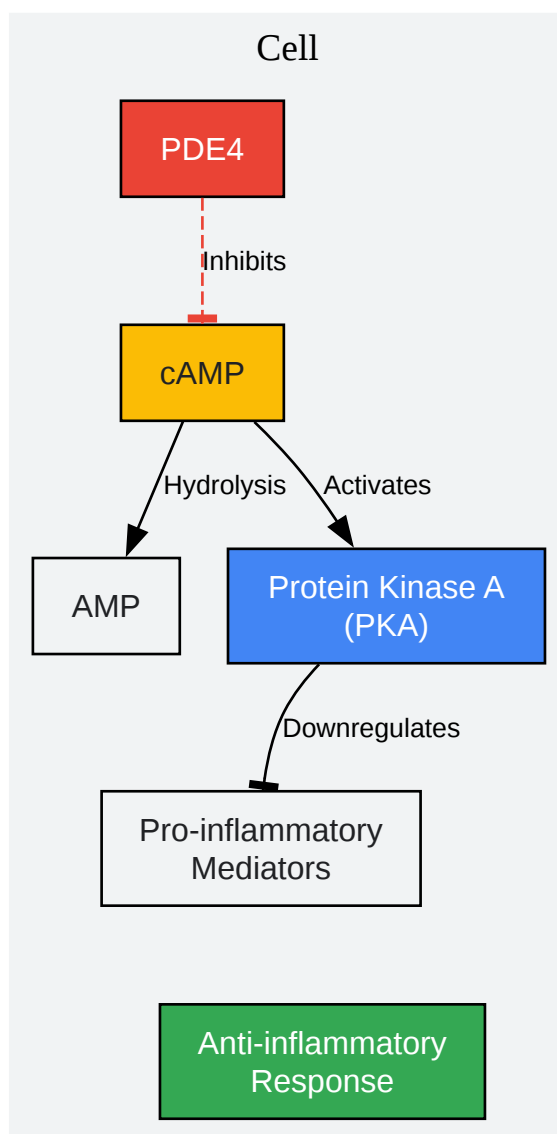
- **Phosphodiesterase 4 (PDE4) Inhibition:** A related compound, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been identified as a potent PDE4 inhibitor for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to anti-inflammatory effects.
- **MDM2 Inhibition:** Spirooxindole derivatives incorporating a 3-chloro-2-fluorophenyl group and an N-cyclohexylcarboxamide moiety have been designed as inhibitors of the MDM2-p53 interaction.[4] These compounds can reactivate the p53 tumor suppressor pathway, making them promising candidates for cancer therapy.
- **Antibacterial Activity:** Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (*Staphylococcus aureus*, *S. pyogenes*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria.[5]

The table below summarizes quantitative data for these related compounds. It is critical to note that this data does not apply to **N-(4-fluorophenyl)cyclohexanecarboxamide** but illustrates the activity of similar molecular scaffolds.

Compound Class/Example	Target/Activity	Quantitative Data	Source
Spirooxindole Derivative (60/AA-115)	MDM2 Inhibitor	$K_i < 1 \text{ nM}$	[4]
Cyclohex-1-ene-1-carboxylic Acid Derivative (2b)	Antibacterial ( <i>Y. enterocolitica</i> )	MIC = 64 $\mu\text{g/mL}$	[6]
Cyclohex-1-ene-1-carboxylic Acid Derivative (2f)	Anti-inflammatory (TNF- $\alpha$ inhibition)	~66-81% inhibition at 10-100 $\mu\text{g/mL}$	[6]

## Potential Signaling Pathway Involvement

Given the activity of related compounds, a potential, though unconfirmed, area of investigation for **N-(4-fluorophenyl)cyclohexanecarboxamide** could be in pathways regulated by enzymes like PDE4. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and subsequently leads to the downregulation of pro-inflammatory mediators.



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Caption: Hypothetical signaling pathway modulated by PDE4 inhibition.

## Toxicology

There is currently no published toxicological data specifically for **N-(4-fluorophenyl)cyclohexanecarboxamide**. Toxicological assessment would be a necessary step in any future development of this compound for therapeutic applications. For context, a 96-hour median lethal concentration (LC50) for a different but related aromatic amine, 4-hydroxydiphenylamine, was calculated to be 339 µg/L in the mayfly *Neocloeon triangulifer*.<sup>[7]</sup> However, this data cannot be directly extrapolated to **N-(4-fluorophenyl)cyclohexanecarboxamide**.

## Conclusion

**N-(4-fluorophenyl)cyclohexanecarboxamide** is a readily synthesizable compound whose chemical properties are well-defined. While direct biological and toxicological data for this specific molecule are lacking in the current scientific literature, the structural components—a fluorophenyl ring and a cyclohexanecarboxamide core—are present in a variety of biologically active compounds, including enzyme inhibitors and antibacterial agents. This suggests that **N-(4-fluorophenyl)cyclohexanecarboxamide** and its derivatives represent a potentially fruitful area for future research in drug discovery and development. Further studies are required to elucidate its specific biological activities, mechanism of action, and safety profile.

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